![molecular formula C14H11NOS B15157742 Benzonitrile, 3-[(4-methylphenyl)sulfinyl]- CAS No. 676591-81-4](/img/structure/B15157742.png)
Benzonitrile, 3-[(4-methylphenyl)sulfinyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzonitrile, 3-[(4-methylphenyl)sulfinyl]-: is an organic compound with the molecular formula C14H11NOS It is a derivative of benzonitrile, where the 3-position is substituted with a sulfinyl group attached to a 4-methylphenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzonitrile, 3-[(4-methylphenyl)sulfinyl]- typically involves the reaction of 3-bromobenzonitrile with 4-methylphenylsulfinyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfinyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzonitrile, 3-[(4-methylphenyl)sulfinyl]- can undergo oxidation reactions to form sulfone derivatives. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out in an organic solvent such as dichloromethane at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or alcohols; reactions are often conducted in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Benzonitrile, 3-[(4-methylphenyl)sulfinyl]- is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound can be used to study the effects of sulfinyl groups on biological activity. It may also be employed in the development of enzyme inhibitors or as a probe in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its unique structure allows for the exploration of new therapeutic agents with improved efficacy and selectivity.
Industry: In the industrial sector, Benzonitrile, 3-[(4-methylphenyl)sulfinyl]- is used in the production of specialty chemicals and materials. It can be incorporated into polymers to enhance their properties or used as a precursor for the synthesis of advanced materials .
Mécanisme D'action
The mechanism of action of Benzonitrile, 3-[(4-methylphenyl)sulfinyl]- involves its interaction with molecular targets such as enzymes or receptors. The sulfinyl group can form hydrogen bonds or electrostatic interactions with active sites, modulating the activity of the target molecule. Additionally, the nitrile group can participate in coordination with metal ions, influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Benzonitrile, 3-[(4-methylphenyl)sulfonyl]-: This compound is similar but has a sulfonyl group instead of a sulfinyl group.
Benzonitrile, 3-[(4-methylphenyl)thio]-: This compound has a thioether group instead of a sulfinyl group.
Benzonitrile, 3-[(4-methylphenyl)oxy]-: This compound has an ether group instead of a sulfinyl group.
Uniqueness: Benzonitrile, 3-[(4-methylphenyl)sulfinyl]- is unique due to the presence of the sulfinyl group, which imparts distinct chemical and physical properties. The sulfinyl group can undergo oxidation and reduction reactions, providing versatility in chemical synthesis. Additionally, the compound’s ability to form specific interactions with biological targets makes it valuable in medicinal chemistry .
Propriétés
Numéro CAS |
676591-81-4 |
|---|---|
Formule moléculaire |
C14H11NOS |
Poids moléculaire |
241.31 g/mol |
Nom IUPAC |
3-(4-methylphenyl)sulfinylbenzonitrile |
InChI |
InChI=1S/C14H11NOS/c1-11-5-7-13(8-6-11)17(16)14-4-2-3-12(9-14)10-15/h2-9H,1H3 |
Clé InChI |
JBFHVPPUYULZSA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)C2=CC=CC(=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


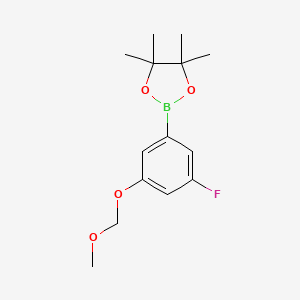
![1-(2,6-Bis(benzyloxy)pyridin-3-yl)-4-bromo-3-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B15157667.png)
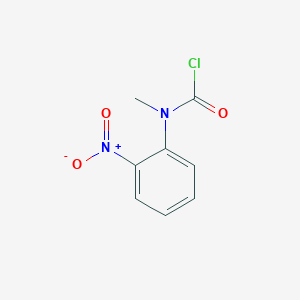
![(4-{2-Amino-1-[(isoquinolin-6-yl)carbamoyl]ethyl}phenyl)methyl 2,4-dimethylbenzoate; bis(methanesulfonic acid)](/img/structure/B15157687.png)

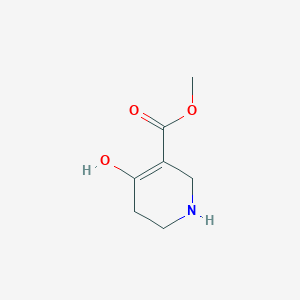


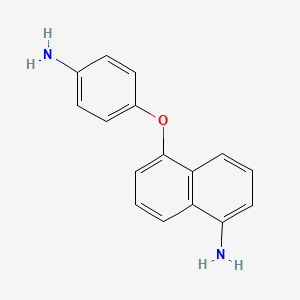
![4-{[3-(Benzyloxy)butan-2-yl]oxy}-2-chloro-5-(trifluoromethyl)pyrimidine](/img/structure/B15157726.png)
![Methyl 2-[[6-[(2-methoxy-2-oxoethyl)-(4-methylphenyl)sulfonylamino]acridin-3-yl]-(4-methylphenyl)sulfonylamino]acetate](/img/structure/B15157733.png)
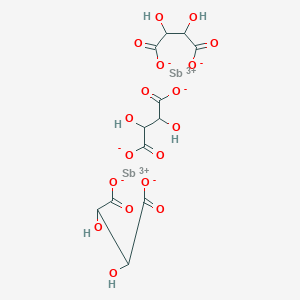

![Benzenesulfonamide, 4-methyl-N-[[4-(1-methylethyl)phenyl]methylene]-](/img/structure/B15157745.png)
